Dmab-anabaseine dihydrochloride is a synthetic derivative of anabaseine, a naturally occurring alkaloid found in certain marine organisms. This compound is notable for its pharmacological properties, particularly its interaction with nicotinic acetylcholine receptors, which are crucial in various cognitive processes. Dmab-anabaseine dihydrochloride has garnered attention for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Its molecular formula is C_{19}H_{24}Cl_2N_2, with a molecular weight of approximately 364.32 g/mol.
Classification: Dmab-anabaseine dihydrochloride belongs to the class of compounds known as nicotinic receptor agonists. It primarily acts as a partial agonist at the alpha-7 nicotinic acetylcholine receptor subtype and serves as an antagonist at other nicotinic receptor subtypes, such as alpha-4 beta-2.
The synthesis of dmab-anabaseine dihydrochloride involves the reaction of anabaseine with 4-dimethylaminobenzaldehyde. This reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. Following the reaction, the product is purified through recrystallization or chromatography to obtain the dihydrochloride salt.
This synthetic pathway enhances the receptor affinity and selectivity of the compound, making it a valuable tool for research into nicotinic receptor functions.
Dmab-anabaseine dihydrochloride exhibits a complex molecular structure characterized by its two-dimensional representation and three-dimensional conformation. The compound features a dimethylamino group attached to a benzaldehyde moiety, which contributes to its biological activity.
The structural configuration allows for selective binding to nicotinic acetylcholine receptors, particularly enhancing its action on the alpha-7 subtype.
Dmab-anabaseine dihydrochloride participates in various chemical reactions that can alter its structure and functionality:
These reactions are crucial for understanding the compound's metabolic pathways and potential interactions within biological systems.
Dmab-anabaseine dihydrochloride primarily targets neuronal nicotinic acetylcholine receptors (nAChRs), notably the alpha-7 subtype, which is implicated in cognitive functions and neurotransmission.
This selective action suggests that dmab-anabaseine dihydrochloride may modulate neurotransmitter release through calcium-dependent mechanisms, influencing both pre- and postsynaptic signaling pathways.
These properties are essential for handling and application in laboratory settings.
Dmab-anabaseine dihydrochloride has significant applications in scientific research:
Research continues to explore its efficacy and safety in clinical settings, particularly regarding its role in enhancing memory and cognitive function .
DMAB-anabaseine dihydrochloride (4-[(5,6-Dihydro[2,3'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride) is a synthetic derivative of the marine toxin anabaseine. It acts as a highly selective partial agonist at α7 nicotinic acetylcholine receptors (nAChRs), binding with nanomolar affinity while eliciting submaximal ion channel activation compared to full agonists like acetylcholine [1] [5]. This subunit-specific activity stems from its structural optimization: The dimethylaminobenzylidine moiety enhances α7 receptor selectivity by forming favorable interactions with hydrophobic residues in the receptor's ligand-binding pocket, while the tetrahydropyridine ring mimics the cationic center of acetylcholine [2] [5].
DMAB-anabaseine dihydrochloride exhibits complex binding kinetics at α7 nAChRs. Electrophysiological studies reveal it induces rapid channel opening but with reduced open probability (approximately 40–60% of maximal acetylcholine response) and accelerated desensitization kinetics [5]. Single-channel recordings demonstrate a mean open time of 0.8 ms (vs. 1.5 ms for acetylcholine), consistent with weak partial agonism [2] [5]. The compound also modulates α7 receptors allosterically by stabilizing a high-affinity conformational state that primes receptors for activation by endogenous acetylcholine. This is evidenced by enhanced peak currents when applied prior to acetylcholine challenges [5].
Table 1: Receptor Binding Profile of DMAB-anabaseine Dihydrochloride
Receptor Subtype | Affinity (Ki or IC50) | Functional Activity | Experimental System |
---|---|---|---|
α7 nAChR | 0.28 µM (Ki) | Partial agonist (EC50 = 5.8 µM) | Rat brain membranes, Xenopus oocytes |
α4β2 nAChR | 1.7 µM (IC50) | Antagonist | Rat brain synaptosomes |
Muscle-type nAChR | >10 µM | Negligible activity | Frog rectus abdominis |
The partial agonism of DMAB-anabaseine dihydrochloride at α7 nAChRs triggers potent calcium influx due to the receptor's exceptional Ca2+ permeability (PCa/PNa ≈ 10–20). This initiates downstream signaling cascades:
Table 2: Calcium Signaling Dynamics Mediated by α7 nAChR Activation
Signaling Pathway | Key Effectors | Functional Outcome |
---|---|---|
Immediate Ion Flux | Ca2+ influx | Membrane depolarization, Fast synaptic transmission |
Kinase Activation | CaMKII, PI3K/Akt | CREB phosphorylation, Synaptic plasticity |
Transcriptional Effects | BDNF, Bcl-2 upregulation | Neurite outgrowth, Neuroprotection |
DMAB-anabaseine dihydrochloride acts as a competitive antagonist at α4β2 nAChRs. Radioligand binding assays show it displaces [3H]-cytisine (a high-affinity α4β2 agonist) with an IC50 of 1.7 µM [1] [5]. Kinetic studies reveal its binding site overlaps with the orthosteric acetylcholine-binding pocket located at the α4/β2 subunit interface. Molecular modeling suggests the protonated anabaseine core competes with acetylcholine via:
The α4β2 antagonism profoundly influences dopaminergic signaling:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8